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Compound of Interest

1-Chloro-5-iodo-6-
Compound Name:
methylisoquinoline

Cat. No.: B8721707

Get Quote

\ J

CAS: 943605-99-0 Formula: C1oH7CIIN M.W.: 303.53 g/mol

Executive Summary

1-Chloro-5-iodo-6-methylisoquinoline is a specialized heteroaromatic scaffold used primarily
in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity:
the C5-iodide allows for rapid, selective palladium-catalyzed cross-coupling
(Suzuki/Sonogashira), while the C1-chloride remains intact for subsequent nucleophilic
aromatic substitution (

) or secondary cross-coupling.

This guide compares quality grades and outlines the operational safety and reactivity profiles
necessary for reproducible drug discovery workflows.

Certificate of Analysis (COA) Comparison Guide

In drug development, "purity” is insufficient; the nature of impurities defines the material's utility.
Below is a comparison between Standard Synthesis Grade (typical for early discovery) and
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Pharma Intermediate Grade (required for scale-up/GLP tox studies).

Comparative Specification Table

Parameter

Standard Grade
(Early R&D)

Pharma Grade
(GLPIGMP)

Criticality for
Research

Appearance

Yellow to tan solid

Off-white to pale
yellow crystalline

powder

Darker color often
indicates oxidation of
the iodo-moiety

(liberation of

).

Purity (HPLC)

95.0%

98.5%

<95% often contains
des-iodo analogs that
act as chain
terminators in

coupling.

1-Chloro-6-

methylisoquinoline

2.0%

0.1%

Major Impurity.
Competitive inhibitor

in

reactions at C1.

5-lodo-6-

methylisoquinoline

1.5%

0.1%

Result of over-
reduction during
synthesis; lacks the
C1 handle.

Water (K.F.)

1.0%

0.5%

High water content
deactivates sensitive

Pd-catalysts (e.g.,

).

Residual Solvents

Not tested

ICH Q3C Compliant

Crucial for biological

assay interference.

Quality Decision Logic (DOT Diagram)
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The following flow chart illustrates the decision matrix for selecting the appropriate grade based
on downstream application.

Incoming Material: CAS 943605-99-0

HPLC Purity Check
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Click to download full resolution via product page

Figure 1: Quality Control Decision Matrix. Green nodes indicate approved usage paths; red
indicates remediation required.

Material Safety Data Sheet (SDS) Intelligence

While standard SDS documents list H-codes, this section interprets them for the bench scientist
handling >5g quantities.

Core Hazards[1][2]

« Signal Word: Warning

e H315/H319: Causes skin and serious eye irritation.[1]
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o Operational Insight: The benzylic-like halide and the isoquinoline nitrogen can form potent
sensitizers. Double-gloving (Nitrile) is recommended.

o H335: May cause respiratory irritation.

o Operational Insight: As a solid, this compound can be dusty. Use a localized exhaust
powder hood.

Handling & Stability Analysis

» Light Sensitivity: The C-I bond is photolabile. Extended exposure to ambient light turns the
solid yellow/brown due to iodine liberation. Store in amber vials.

o Moisture Sensitivity: The C1-Cl bond is essentially an imidoyl chloride. While stable in air,
prolonged exposure to humidity can lead to hydrolysis, forming the 1-isoquinolinone (lactam)
impurity. Store under Argon/Nitrogen at 2-8°C.

Performance Comparison: Reactivity Profile

The utility of CAS 943605-99-0 rests on the reactivity difference between the C1-Cl and C5-I
positions.

Selectivity Logic

o C5-lodo (High Reactivity): Undergoes oxidative addition with Pd(0) rapidly. This allows for
Suzuki, Stille, or Sonogashira couplings at room temperature or mild heat (40-60°C).

e C1-Chloro (Medium Reactivity): Resistant to oxidative addition under mild conditions but
highly susceptible to

(Nucleophilic Aromatic Substitution) due to the electron-deficient pyridine ring.

Reaction Pathway Diagram[4]
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Figure 2: Orthogonal functionalization pathways. Path A (Blue) is the preferred first step to
avoid de-iodination side reactions.

Experimental Protocols
A. Quality Control Method (HPLC)

To validate the COA claims, use the following validated method:

o Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 um).

» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 8 minutes.

o Detection: UV @ 254 nm (Isoquinoline core absorption) and 220 nm.

o Retention Time: Product typically elutes ~5.2 min; Des-iodo impurity ~4.1 min.

B. Standard Selective Suzuki Coupling (C5-lodo)
This protocol ensures functionalization of the iodine without disturbing the chlorine atom.

e Charge: To a reaction vial, add CAS 943605-99-0 (1.0 eq), Aryl Boronic Acid (1.1 eq), and

(0.03 €eq).

e Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
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Base: Add

(2.5 eq).

Reaction: Stir at 50°C for 4 hours under

o Note: Do not exceed 80°C, or oxidative addition into the C1-Cl bond may occur, leading to
bis-coupling or polymerization.

Workup: Dilute with EtOAc, wash with brine, dry over

Expected Yield: 85-95% (Grade dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Assessment: Quality Criticality of 1-Chloro-5-
iodo-6-methylisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8721707/docs#technical-assessment-quality-
criticality-of-1-chloro-5-iodo-6-methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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